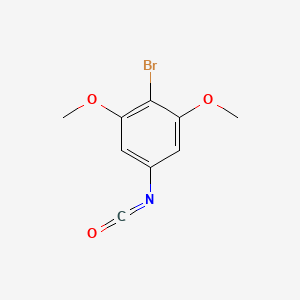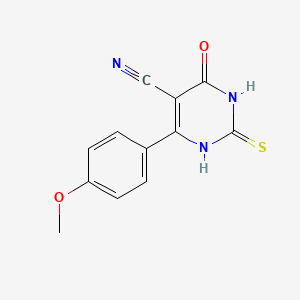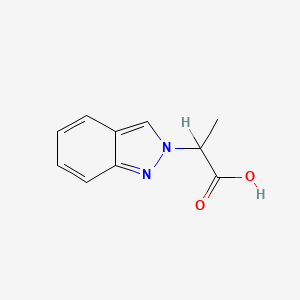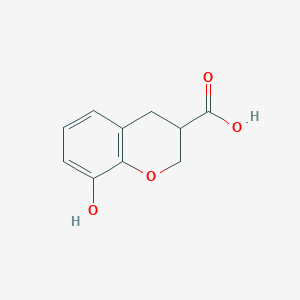
2-bromo-5-isocyanato-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-isocyanato-1,3-dimethoxybenzene is a chemical compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 . It is used for research purposes, particularly in proteomics research .
Synthesis Analysis
The synthesis of compounds like this compound typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H8BrNO3 . Further analysis such as NMR, HPLC, LC-MS, UPLC and more would provide more detailed information about its structure .Chemical Reactions Analysis
As an aromatic compound, this compound can undergo electrophilic aromatic substitution . The exact reactions it can participate in would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The predicted melting point of this compound is 71.67° C, and its predicted boiling point is approximately 334.9° C at 760 mmHg . Its refractive index is predicted to be n 20D 1.55 .科学的研究の応用
2-bromo-5-isocyanato-1,3-dimethoxybenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the preparation of polymers, nanomaterials, and nanostructures. Furthermore, this compound is a useful reagent in the preparation of organometallic compounds, organometallic catalysts, and catalysts for organic reactions.
作用機序
2-bromo-5-isocyanato-1,3-dimethoxybenzene is an important reagent in the synthesis of various compounds. It acts as a brominating agent, and the reaction of bromine and isocyanic acid produces this compound. The brominating agent is an important component of the reaction, as it helps to promote the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of bromination on proteins and nucleic acids. It has also been used to study the effects of bromination on the activity of enzymes, receptors, and other proteins. In addition, this compound has been used to study the effects of bromination on the structure and function of cells and tissues.
実験室実験の利点と制限
2-bromo-5-isocyanato-1,3-dimethoxybenzene is a useful reagent for organic synthesis and is used as a starting material for synthesizing various compounds. It is a relatively inexpensive reagent and is readily available. Furthermore, it is easy to use and can be used in a variety of laboratory experiments. However, it is important to note that this compound is a highly toxic compound and must be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 2-bromo-5-isocyanato-1,3-dimethoxybenzene in scientific research. One potential direction is the use of this compound in the synthesis of polymers and nanomaterials. Additionally, this compound could be used in the synthesis of organometallic compounds, organometallic catalysts, and catalysts for organic reactions. Furthermore, this compound could be used in the study of the effects of bromination on proteins and nucleic acids, as well as the effects of bromination on the activity of enzymes, receptors, and other proteins. Finally, this compound could be used to study the effects of bromination on the structure and function of cells and tissues.
合成法
2-bromo-5-isocyanato-1,3-dimethoxybenzene can be synthesized using a variety of methods, including the reaction of bromine and isocyanic acid in an aqueous solution, the reaction of bromine and isocyanic acid in organic solvents, and the reaction of bromine and isocyanic acid in aqueous/organic mixtures. The most common method is the reaction of bromine and isocyanic acid in an aqueous solution. In this method, bromine and isocyanic acid are added to an aqueous solution of sodium hydroxide and heated to a temperature of 70-80°C. The reaction yields this compound as a yellow to orange solution.
特性
IUPAC Name |
2-bromo-5-isocyanato-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-7-3-6(11-5-12)4-8(14-2)9(7)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCXWJUDBVDLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)




![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)
![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)



![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)